molecular formula C12H14N2Si B13749856 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile CAS No. 1092352-08-3

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile

Cat. No.: B13749856
CAS No.: 1092352-08-3
M. Wt: 214.34 g/mol
InChI Key: KKHATYRXGOQKKT-UHFFFAOYSA-N
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Description

6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile is a pyridine derivative featuring a methyl group at position 6, a trimethylsilyl (TMS)-protected ethynyl group at position 4, and a carbonitrile moiety at position 2. The TMS-ethynyl group enhances stability and modulates electronic properties, making it valuable in cross-coupling reactions and materials science. Its carbonitrile group contributes to polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions .

Properties

CAS No.

1092352-08-3

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

6-methyl-4-(2-trimethylsilylethynyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2Si/c1-10-7-11(5-6-15(2,3)4)12(8-13)9-14-10/h7,9H,1-4H3

InChI Key

KKHATYRXGOQKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C#N)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Methyl-4-[2-(Trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile

General Synthetic Strategies

The synthesis of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile typically involves the construction of the pyridine core followed by selective functionalization at the 4-position with a trimethylsilyl-protected ethynyl group. Several routes have been reported, often involving palladium-catalyzed cross-coupling reactions such as Sonogashira coupling, starting from halogenated pyridine derivatives.

Sonogashira Cross-Coupling Approach

A common and effective method to introduce the trimethylsilyl-ethynyl substituent onto the pyridine ring is via palladium-catalyzed Sonogashira coupling of a halogenated pyridinecarbonitrile derivative with trimethylsilylacetylene.

Typical Reaction Conditions:

This method allows for selective coupling at the 4-position, preserving the nitrile and methyl groups at the 3- and 6-positions respectively.

Alternative Synthetic Routes and Catalytic Systems

  • Catalyst variations: PdCl2(PPh3)2 has been reported to be more effective than Pd(OAc)2 with PPh3 in similar heterocyclic acetylene couplings, improving yields and selectivity.

  • Solvent choice: Acetone has been favored in some synthetic cascades due to its higher solubility for acetylene and related alkynes compared to acetonitrile, which is less effective and more toxic.

  • Safety considerations: When using gaseous alkynes like acetylene, drying and inert gas dispersion (e.g., argon) are critical to prevent explosive hazards, especially with reactive species like butadiyne.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Outcome/Yield
1. Preparation of 6-methyl-4-bromo-3-pyridinecarbonitrile Starting from 3-pyridinecarbonitrile derivatives, bromination at the 4-position Intermediate for coupling
2. Sonogashira coupling 6-methyl-4-bromo-3-pyridinecarbonitrile + trimethylsilylacetylene, PdCl2(PPh3)2 catalyst, CuI, base (Et3N), solvent (THF), reflux, 12 h 50–70% isolated yield of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile
3. Purification Silica gel chromatography using DCM/hexane mixtures Pure compound obtained

Related Synthetic Examples from Literature

While direct preparation of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile is sparsely detailed in open literature, analogous compounds such as 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine have been synthesized using sodium hydride and p-toluenesulfonyl chloride in DMF at 0 °C, followed by chromatographic purification, yielding 30–52%. This highlights the utility of base-mediated coupling and silyl protection strategies in heterocyclic alkynylation.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Catalyst PdCl2(PPh3)2, Pd(PPh3)4 PdCl2(PPh3)2 often preferred for yield
Co-catalyst CuI Facilitates coupling
Base Triethylamine, diisopropylethylamine Neutralizes acid byproducts
Solvent THF, DMF, acetone Acetone preferred for acetylene solubility
Temperature Room temperature to reflux (25–80 °C) Reaction time 6–24 h
Yield 50–70% Depends on catalyst and purification
Purification Silica gel chromatography Eluent: DCM/hexane

Research Discoveries and Insights

  • The presence of the trimethylsilyl group on the ethynyl moiety enhances the compound’s stability and solubility in organic solvents, which is crucial for downstream reactions and applications.

  • The selective functionalization of the pyridine ring at the 4-position is facilitated by the electronic effects of the nitrile and methyl substituents, which direct the coupling reaction regioselectively.

  • Recent advances in palladium-catalyzed cross-coupling reactions have improved the efficiency and selectivity of such alkynylation reactions, enabling the synthesis of complex pyridine derivatives under mild conditions.

  • Solvent choice significantly impacts the reaction outcome; acetone’s higher solubility for gaseous alkynes compared to acetonitrile makes it a safer and more effective solvent for such syntheses.

  • Safety protocols involving drying of gaseous alkynes and inert atmosphere handling are essential to prevent explosive hazards during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H14N2SiC_{12}H_{14}N_{2}Si and a molecular weight of approximately 214.34 g/mol. It features a pyridine ring, which contributes to its aromatic properties, and a trimethylsilyl group that enhances its stability and solubility in organic solvents .

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyridine derivatives, including 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

COX-2 Inhibition : Another significant application is in the development of selective COX-2 inhibitors. Compounds structurally similar to 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile have been identified as potent inhibitors of COX-2, which is crucial in treating inflammatory diseases .

Organic Synthesis

Synthetic Pathways : The compound can be synthesized through various methods involving the reaction of pyridine derivatives with trimethylsilylacetylene. This reaction pathway allows for the modification of the pyridine ring to create derivatives with enhanced biological activity .

Versatility in Derivative Formation : The presence of the trimethylsilyl group facilitates further functionalization, enabling the synthesis of a wide range of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Material Science Applications

Liquid Crystals : Recent advances have shown that pyridine-based compounds can be utilized in the development of thermotropic liquid crystals. These materials are essential in display technologies and have unique optical properties due to their molecular architecture .

Cosmetic Formulations : The compound's stability and solubility make it suitable for incorporation into cosmetic formulations. Its ability to enhance skin penetration and bioavailability has been explored in dermatological applications .

Case Studies

Application Area Study Reference Findings
Anticancer ActivityRSC Advances Demonstrated inhibition of cancer cell proliferation.
COX-2 InhibitionUS Patent Identified as a potent COX-2 inhibitor with anti-inflammatory effects.
Liquid CrystalsRSC Advances Used in developing thermotropic mesogens for display technologies.
Cosmetic FormulationsAcademia.edu Enhanced skin bioavailability and stability in topical applications.

Mechanism of Action

The mechanism of action of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethynyl moiety can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Applications References
6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile 6-Me, 4-TMS-ethynyl, 3-CN ~245.4* Cross-coupling precursor; high thermal stability [11]
6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine (CAS 1203499-68-6) 6-Br, 2-Cl, 4-TMS-ethynyl, 3-NH₂ 359.6 Pharmaceutical intermediate; halogenated for reactivity [11]
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile 2-NH₂, 4-Ph-OMe, 6-Ph-SMe, 3-CN ~377.5* Photochemical applications; aryl substituents enhance π-conjugation [3]
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 6-Ph-Cl, 2-S-Ph-Me, 4-CF₃, 3-CN 404.84 Antimicrobial activity; lipophilic due to CF₃ and sulfanyl [12]
6-Ethenyl-3-pyridinecarbonitrile 6-CH₂=CH₂, 3-CN 130.15 Simplified structure; lower thermal stability [14]

*Estimated based on molecular formula.

Key Observations :
  • Electronic Effects : The TMS-ethynyl group in the target compound acts as an electron-withdrawing substituent, enhancing electrophilicity at position 4 compared to electron-donating groups like methoxy (-OMe) or methylthio (-SMe) in .
  • Steric Hindrance : The bulky TMS group may reduce reactivity in sterically sensitive reactions compared to smaller substituents (e.g., ethenyl in ) .
  • Biological Activity : Compounds with sulfanyl or trifluoromethyl groups () exhibit enhanced lipophilicity, favoring membrane penetration in antimicrobial applications .

Core Heterocycle Variations

Pyridine vs. Pyrimidine Derivatives
  • 6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile (): Pyrimidine core increases hydrogen-bonding capacity vs. pyridine. Trifluoromethyl (-CF₃) enhances metabolic stability in drug design . Higher melting points (e.g., 252°C for pyridinecarbonitriles vs. >300°C for pyrimidines) due to increased symmetry .

Biological Activity

6-Methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile (CAS Number: 1092352-08-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula: C12_{12}H14_{14}N2_{2}Si
  • Molecular Weight: 218.34 g/mol
  • Chemical Structure: Chemical Structure

Antimicrobial Properties

Recent studies have indicated that 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile exhibits significant antimicrobial activity. In vitro tests showed promising results against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective antibacterial properties compared to standard antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the pyridine ring and cyano group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy.

Case Study 1: Antibacterial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial effects of various derivatives of pyridine-based compounds, including 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile. The study concluded that modifications on the pyridine ring significantly influenced antibacterial potency. The compound was found to be particularly effective against Gram-positive bacteria, highlighting its therapeutic potential in treating infections caused by resistant strains .

Case Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 30 µM. This suggests that the compound may have potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarbonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the pyridine core via cyclization or functionalization of pre-existing pyridine derivatives.
  • Step 2 : Introduction of the trimethylsilyl ethynyl group via Sonogashira coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide, and inert solvents (e.g., THF or DMF) .
  • Step 3 : Nitrile group installation using Knoevenagel condensation or nucleophilic substitution, with careful pH and temperature control to avoid side reactions.
    • Critical Parameters : Catalyst purity (>98%), solvent polarity (DMF enhances coupling efficiency), and reaction time (monitored via TLC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), trimethylsilyl group (δ 0.1–0.3 ppm for Si(CH₃)₃), and ethynyl protons (if present).
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to distinguish from analogs .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Protocol : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 1–12) over 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky trimethylsilyl group directs coupling reactions to less hindered positions. Computational studies (DFT) show increased activation energy for reactions at the 4-position due to steric clashes with the silyl group .
  • Experimental Validation : Compare Suzuki coupling yields with/without trimethylsilyl protection. Use X-ray crystallography to confirm regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields when using polar vs. nonpolar solvents?

  • Analysis : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may promote side reactions (e.g., nitrile hydrolysis). Nonpolar solvents (toluene) reduce side reactions but slow reaction kinetics.
  • Optimization : Use a mixed solvent system (e.g., DMF:toluene 1:3) or phase-transfer catalysts to balance reactivity and selectivity .

Q. How can computational models predict the compound’s electronic interactions in biological systems?

  • Approach : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases). Use DFT to calculate electrostatic potential maps, highlighting the nitrile’s electron-withdrawing effects on the pyridine ring .

Q. What in vitro assays are suitable for evaluating its potential kinase inhibition activity?

  • Assay Design :

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, ABL1) and ATP concentrations near Km.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC50 values to known inhibitors .

Data Contradiction and Analysis

Q. How to interpret conflicting data on the compound’s solubility in aqueous vs. organic media?

  • Root Cause : Discrepancies arise from polymorphic forms (amorphous vs. crystalline) or residual solvents altering solubility profiles.
  • Resolution : Characterize solid-state forms via PXRD and DSC. Measure solubility in biorelevant media (FaSSIF/FeSSIF) for pharmacological relevance .

Q. Why do some studies report high bioactivity while others show negligible effects?

  • Factors :

  • Structural Analog Interference : Impurities from incomplete silylation (e.g., desilylated byproducts) may dominate in certain assays.
  • Assay Conditions : Varying pH or reducing agents (e.g., DTT) can destabilize the nitrile group, altering activity .

Methodological Tables

Parameter Optimal Conditions Key References
Sonogashira Coupling CatalystPd(PPh₃)₄ (5 mol%), CuI (10 mol%)
Reaction SolventDMF:Toluene (1:3)
Stability (pH 7.4, 25°C)>90% intact after 7 days
Cytotoxicity (HeLa cells)IC50 = 12.3 ± 1.5 μM

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